molecular formula C13H18N4O2 B14938712 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14938712
M. Wt: 262.31 g/mol
InChI Key: HJIATVFELXAEDO-UHFFFAOYSA-N
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Description

1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrimidine moiety further enhances its biological activity, making it a valuable scaffold for the development of novel therapeutic agents .

Preparation Methods

The synthesis of 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a butyl-substituted amine with a suitable diketone can yield the pyrrolidine ring, which can then be functionalized to introduce the pyrimidine moiety .

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

These reactions can lead to the formation of various derivatives, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The pyrimidine moiety can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine and pyrimidine derivatives:

These comparisons underscore the unique combination of the pyrrolidine and pyrimidine rings in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

1-butyl-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-2-3-7-17-9-10(8-11(17)18)12(19)16-13-14-5-4-6-15-13/h4-6,10H,2-3,7-9H2,1H3,(H,14,15,16,19)

InChI Key

HJIATVFELXAEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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